3,3'-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile
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Overview
Description
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is an organic compound known for its vibrant orange-red color. It is commonly used as a dye, particularly in the textile and plastic industries. The compound is characterized by its azo group (-N=N-) and nitro group (-NO2), which contribute to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile typically involves the reaction of 4-nitroaniline with a diazonium salt, followed by coupling with a suitable aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azo group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile has several applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.
Biology: Employed in staining techniques to visualize biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile and plastic industries for coloring products.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
- 2,2’-((3-Methyl-4-((4-nitrophenyl)azo)phenyl)imino)bisethanol
Uniqueness
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is unique due to its specific combination of azo and nitro groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .
Properties
CAS No. |
4234-72-4 |
---|---|
Molecular Formula |
C18H16N6O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C18H16N6O2/c19-11-1-13-23(14-2-12-20)17-7-3-15(4-8-17)21-22-16-5-9-18(10-6-16)24(25)26/h3-10H,1-2,13-14H2 |
InChI Key |
GBDZJIRSFAYQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCC#N |
Origin of Product |
United States |
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